1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 291.43 g/mol. The compound features a tetrahydropyridine ring structure, which is known for its biological activity, particularly in relation to opioid receptors and other neuropharmacological targets.
This compound can be synthesized through various organic chemistry methods, often involving the functionalization of piperidine derivatives. It has been studied for its potential applications in treating conditions related to the central nervous system.
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine belongs to the class of piperidine derivatives. Piperidines are cyclic amines that play a crucial role in many pharmaceutical compounds due to their ability to interact with various biological targets.
The synthesis of 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine typically involves multi-step reactions. One common synthetic route includes:
Recent advancements have utilized nickel-catalyzed cross-electrophile coupling techniques to enhance yields and selectivity in synthesizing similar compounds. For instance, reactions can be performed under mild conditions with high efficiency using specific catalysts and solvents .
The molecular structure of 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring substituted at the nitrogen atom with a benzyl group and at the 4-position with a 3-phenylpropyl group.
The compound can undergo several chemical reactions typical for nitrogen-containing heterocycles:
For example, the synthesis may involve bromination followed by reduction processes to introduce various substituents at specific positions on the piperidine ring .
The mechanism of action for 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine primarily involves its interaction with neurotransmitter receptors in the brain. It has been shown to act on opioid receptors, potentially influencing pain modulation and reward pathways.
Studies indicate that compounds with similar structures exhibit varying affinities for μ (mu) and δ (delta) opioid receptors, suggesting that modifications to the tetrahydropyridine framework can significantly alter pharmacological profiles .
Relevant data include melting points, boiling points, and specific heat capacities which are crucial for practical applications and handling protocols but are not specified in current literature.
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine has potential applications in:
The exploration of its derivatives could lead to novel therapeutic agents targeting various neurological disorders .
Reductive amination serves as a cornerstone synthetic methodology for constructing the piperidine core and introducing critical substituents in 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This two-step process involves condensation between a carbonyl compound (aldehyde or ketone) and an amine followed by in situ reduction of the resulting imine intermediate. For the target compound, optimal strategies employ sodium cyanoborohydride (NaBH₃CN) in protic solvents under mild acidic conditions (pH 4-5), which selectively reduces the iminium ion while preserving the aldehyde precursor—critical when reacting 4-(3-oxopropyl)-1,2,3,6-tetrahydropyridine with benzylamine [3] [8]. Catalyst selection significantly influences efficiency, with recent advances utilizing bimetallic systems to enhance selectivity:
Table 1: Catalyst Performance in Reductive Amination
Catalyst System | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Pd-Ag/γ-Al₂O₃ | 60 | 70 | 92 | 88 |
Ni₇Co₃@Al₂O₃ (core-shell) | 120 | 30 | 94 | 96 |
Rh-ReOₓ/SiO₂ | 200 | 20 | 91.5 | 90 |
Biomass-derived δ-valerolactone has emerged as a sustainable feedstock, undergoing catalytic amination to 5-hydroxypentanenitrile followed by oxidation and reductive cyclization. The continuous-flow core-shell catalyst Ni₇Co₃@Al₂O₃ demonstrates exceptional activity (94% conversion) and stability under mild conditions (120°C, 30 atm H₂), overcoming traditional limitations associated with precious-metal catalysts [3]. Alternative pathways include dehydrative cyclization of 5-amino-1-pentanol derivatives using ZrO₂ or TiO₂ catalysts, though rapid deactivation remains a challenge. For N-benzylation, reductive amination outperforms direct alkylation by preventing undesired polyalkylation—a critical advantage when installing the benzyl pharmacophore [8].
The 3-phenylpropyl moiety at the C4 position of the tetrahydropyridine ring confers distinctive steric and electronic properties essential for biological activity. This substituent is typically installed via nucleophilic alkylation using 1-bromo-3-phenylpropane or Michael addition with benzylideneacetone, followed by reduction. The electrophilic halogenation of 4-aryl-1,2,3,6-tetrahydropyridines with N-bromosuccinimide (NBS) enables regioselective functionalization at C4, creating a versatile handle for subsequent Suzuki coupling or Grignard reactions to introduce diverse arylpropyl groups [10]. Molecular mechanics simulations reveal that the trans-configuration of the 3-phenylpropyl chain minimizes steric clash with the benzyl group at N1, adopting an extended conformation that enhances receptor binding [6] [9].
Table 2: Conformational Analysis of 4-Substituted Tetrahydropyridines
C4 Substituent | Torsion Angle θ (°) | Steric Energy (kcal/mol) | Receptor Docking Score (kJ/mol) |
---|---|---|---|
3-Phenylpropyl | 172.3 | 12.7 | -9.8 |
Phenethyl | 154.1 | 14.2 | -7.2 |
4-Phenylbutyl | 168.9 | 13.1 | -8.1 |
Synthetic routes to 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 70152-27-1) commence with N-benzylation of 4-oxopiperidine, followed by Wittig olefination to introduce the styryl group and catalytic hydrogenation to saturate the alkenyl chain. Crucially, the phenylpropyl linker length optimizes hydrophobic pocket filling in biological targets—shorter (phenethyl) or longer (phenylbutyl) chains reduce binding affinity by >30% in dopamine receptor models [6] [9]. Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) prevent N-alkylation side products during C4 functionalization, while phase-transfer catalysis improves yield in biphasic alkylation systems.
The synergistic integration of the N1-benzyl and C4-(3-phenylpropyl) pharmacophores dictates the biological profile of 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. Pharmacophore mapping identifies three critical interaction domains: (1) the protonated nitrogen (hydrogen-bond acceptor), (2) the benzyl aromatic ring (hydrophobic/π-stacking region), and (3) the terminal phenyl group of the 3-phenylpropyl chain (hydrophobic pocket anchor) [6] [9]. Hybridization strategies employ:
Table 3: Hybridization Strategies for Pharmacophore Optimization
Strategy | Structural Modification | Biological Half-life (h) | Target Binding Affinity (nM) |
---|---|---|---|
Linear Linker (Parent) | -CH₂CH₂CH₂- | 1.10 | 24 |
Cyclopropyl Linker | -cPr- (trans-R,R) | 1.64 | 18 |
para-Fluoro Substitution | C₆H₄F (phenylpropyl terminus) | 1.52 | 12 |
Decahydroquinoline Core | Fused bicyclic system | 2.10 | 29 |
Computational fragment-based design demonstrates that spatial separation of 5.8–6.2 Å between benzyl and phenylpropyl aromatic centroids maximizes receptor complementarity. Molecular dynamics simulations reveal that the 3-phenylpropyl chain samples a 120° rotational cone, enabling adaptive binding in flexible receptor pockets—a feature exploited in antipsychotic agent CI-1007 (PD 143188) [4] [9]. Microwave-assisted synthesis accelerates hybridization, reducing reaction times from 48 h to <15 minutes in SNAr reactions for benzoxazole hybrids.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1